3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Chiral synthesis Enantioselective catalysis Pharmaceutical intermediates

Analytical and quality control laboratories require a certified racemic impurity marker to meet ICH guidelines for Duloxetine ANDA submissions. This compound is the industry-defined racemate (±)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, used as the Duloxetine Methylaminopropanol Impurity reference standard. Unlike the active (S)-enantiomer or dimethylamino analogs, only this CAS-numbered material ensures accurate quantification in HPLC/UPLC methods. • Validated reference standard for method development, AMV, and QC release testing. • Supplied with full characterization data; distinct from chiral API intermediates. • Enables compliance with pharmacopeial impurity profiling requirements.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
CAS No. 116539-56-1
Cat. No. B046242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
CAS116539-56-1
Synonyms±)-1-(2-Thiophenyl)-3-methylamino-1-propanol;  (±)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol;  3-(Methylamino)-1-(thien-2-yl)propanol;  3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol;  3-Methylamino-1-(2-thienyl)-1-propanol;  N-Methyl-[3-hydroxy-3-(2-thien
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)O
InChIInChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3
InChIKeyYEJVVFOJMOHFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Chiral Intermediate for Duloxetine


3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1) is an amino alcohol featuring a thiophene ring and a methylamino substituent. It is a racemic mixture, with the (S)-enantiomer (CAS 116539-55-0) serving as the critical chiral intermediate for the antidepressant Duloxetine [1]. This compound is also utilized as a pharmaceutical reference standard and impurity marker [2]. Its value proposition lies in its role as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs), where the stereochemistry dictates biological activity [3].

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Why Substitution Fails


Direct substitution of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with other amino alcohols or thiophene derivatives is scientifically unsound due to critical differences in stereochemistry and biological activity. For instance, the (R)-enantiomer (CAS 116539-57-2) exhibits a different pharmacological profile and is associated with distinct receptor binding mechanisms . Furthermore, close analogs such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP) show different crystal structures and in silico binding affinities, directly impacting their potential as CNS agents [1]. The selection between the racemate and the single enantiomer is not a trivial substitution; it dictates the compound's utility in either analytical method validation (as an impurity standard) or active pharmaceutical ingredient (API) synthesis (as a chiral building block) .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Differentiation from Analogs


Chiral Discrimination: Synthetic Utility

The (S)-enantiomer of this compound is the essential intermediate for the synthesis of (S)-Duloxetine, an approved SNRI. In contrast, the (R)-enantiomer is not used for this purpose but is instead a precursor for β-blockers and serves as a distinct pharmaceutical impurity marker [1]. The target racemate, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1), is primarily valued as an analytical standard for detecting and quantifying this specific impurity in drug formulations [2].

Chiral synthesis Enantioselective catalysis Pharmaceutical intermediates

Conformational Differences from Dimethyl Analog

The dimethyl analog, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP), exhibits a different solid-state conformation and intermolecular hydrogen-bonding network compared to the methylamino compound. Single crystal X-ray diffraction of DMATP reveals a dihedral angle of 11.2(3)° between the thiophene ring and the side chain, and crystal packing is governed by O-H···N hydrogen bonds forming one-dimensional chains [1]. This structural rigidity differs from the more flexible secondary amine in the target compound, which can form both hydrogen bond donor and acceptor interactions, potentially leading to different receptor binding modes.

Crystallography Conformational analysis In silico drug design

Regiochemical Impact of Thiophene Substitution

The 3-thienyl regioisomer, 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol, is a distinct chemical entity with its own CAS number (2230525-40-1) and is classified as Ammoxetine Impurity 16 [1]. In contrast, the target 2-thienyl compound is a Duloxetine impurity. The substitution pattern on the thiophene ring influences the electron density and steric environment of the molecule, which can lead to different chemical reactivity and biological interactions [2].

Regioisomerism Impurity profiling Synthetic chemistry

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: High-Value Applications


Duloxetine Impurity Reference Standard

This racemate is the industry-standard analytical material for developing and validating HPLC or UPLC methods to quantify the 'Duloxetine Methylaminopropanol Impurity' in Duloxetine API and finished drug products [1]. Its use ensures compliance with regulatory guidelines (e.g., ICH) for ANDA submissions [2]. Procuring this specific CAS number is essential for method accuracy, as it is the defined impurity marker, distinct from the active (S)-enantiomer intermediate .

Chiral Building Block for (S)-Duloxetine

The (S)-enantiomer of this compound, obtained via resolution or asymmetric synthesis, is the critical chiral intermediate for (S)-Duloxetine, a blockbuster SNRI [3]. The availability of the racemate allows for the development of novel asymmetric synthetic routes or resolution methods to produce the desired (S)-enantiomer with high enantiomeric excess (ee). This is a key area of process chemistry research aimed at improving the cost-efficiency and sustainability of SNRI production [4].

CNS Drug Discovery Scaffold and Probe

The compound's amino alcohol pharmacophore, combined with the thiophene ring, makes it a valuable scaffold for designing novel ligands targeting CNS receptors, such as serotonin and norepinephrine transporters . Its utility as a probe molecule for receptor binding studies stems from its structural similarity to known β-adrenergic and serotonergic agents, allowing medicinal chemists to explore structure-activity relationships (SAR) around the methylamino and hydroxyl groups [5].

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